molecular formula C9H9NO B1500777 6-Cyclopropylnicotinaldehyde CAS No. 75097-19-7

6-Cyclopropylnicotinaldehyde

Cat. No.: B1500777
CAS No.: 75097-19-7
M. Wt: 147.17 g/mol
InChI Key: VZPQVEBWGXXTOC-UHFFFAOYSA-N
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Description

6-Cyclopropylnicotinaldehyde is an organic compound with the molecular formula C9H9NO It is characterized by a cyclopropyl group attached to the 6-position of a nicotinaldehyde molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Cyclopropylnicotinaldehyde can be synthesized through several methods, including the cyclization of 6-aminonicotinaldehyde with cyclopropylcarbonyl chloride. Another approach involves the reaction of 6-cyclopropylpyridine with chloroform in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylnicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Forms carboxylic acids and ketones.

  • Reduction: Produces alcohols and amines.

  • Substitution: Results in the formation of various substituted pyridines and pyridones.

Scientific Research Applications

6-Cyclopropylnicotinaldehyde has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic effects in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Cyclopropylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Cyclopropylnicotinaldehyde

  • 4-Cyclopropylnicotinaldehyde

  • 2-Cyclopropylnicotinaldehyde

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Properties

IUPAC Name

6-cyclopropylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-4-9(10-5-7)8-2-3-8/h1,4-6,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPQVEBWGXXTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665460
Record name 6-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75097-19-7
Record name 6-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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